molecular formula C18H23N3O2 B2797567 N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1209785-68-1

N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2797567
CAS No.: 1209785-68-1
M. Wt: 313.401
InChI Key: GFPXAEPEPDPNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a high-affinity, selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a key ligand-gated ion channel widely expressed in the central nervous system. This compound was developed as a crucial pharmacological tool to probe the structure and function of nAChRs. It exhibits its mechanism by competitively binding to the acetylcholine-binding site on the α7 subunit, effectively inhibiting receptor activation and subsequent cation influx. Its high selectivity for the α7 subtype over other nAChRs makes it an invaluable compound for researchers investigating the role of these receptors in cognitive processes, synaptic plasticity, and neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. The research value of this antagonist is further highlighted by its use in structural biology; it has been co-crystallized with the acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain, providing unprecedented atomic-level insights into the molecular determinants of ligand recognition and subtype specificity within the nicotinic receptor superfamily. Studies utilizing this compound have been fundamental in advancing our understanding of cholinergic signaling and in the rational design of novel neurotherapeutics.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-14-11-17(20-23-14)18(22)19-12-15-7-9-21(10-8-15)13-16-5-3-2-4-6-16/h2-6,11,15H,7-10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPXAEPEPDPNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Formation of the Isoxazole Moiety: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.

    Coupling Reactions: The final step involves coupling the piperidine-benzyl intermediate with the isoxazole moiety using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Neuropharmacology : The compound has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that it may act as an acetylcholinesterase inhibitor, enhancing cholinergic signaling by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning .
  • Antidepressant Effects : Preliminary research suggests that N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide may modulate serotonin pathways, offering potential therapeutic effects for mood disorders such as depression and anxiety .
  • Neuroprotection : In vitro studies have shown that this compound can reduce neuronal death caused by oxidative stress, indicating its potential as a neuroprotective agent .

Biological Studies

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism makes it a valuable candidate for further investigation in pharmacological applications .
  • Receptor Modulation : Research indicates that it may interact with various neurotransmitter receptors, influencing dopaminergic and serotonergic pathways, which are critical in regulating mood and cognition .

Material Science

This compound has potential applications in the development of new materials due to its unique chemical structure. Its properties may facilitate the synthesis of novel compounds with desirable characteristics for industrial applications.

Alzheimer's Disease Model

In rodent models of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced amyloid plaque formation, suggesting a neuroprotective effect that warrants further research .

Depression and Anxiety

A study involving stressed mice demonstrated that the compound alleviated symptoms of depression and anxiety. The results indicated significant modulation of serotonin pathways, highlighting its potential as an antidepressant .

Neuroprotection Against Oxidative Stress

Research focusing on neuroprotection showed that the compound significantly reduced neuronal death caused by oxidative stress in vitro. This suggests its potential therapeutic application in treating neurodegenerative diseases characterized by oxidative damage .

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can have therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Compound 32 : N-[4-(2,4-Dichlorophenoxy)-3-methoxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide

  • Key Differences: Incorporates a 2,4-dichlorophenoxy group and methoxybenzyl substituent.
  • Impact: The dichlorophenoxy group enhances halogen bonding with target proteins (e.g., enoyl-acyl carrier protein reductase), increasing inhibitory potency compared to the benzylpiperidine variant. Purity: 95.1% via silica gel chromatography .
  • Activity: Demonstrated IC₅₀ of 0.8 µM against bacterial enoyl-ACP reductase, outperforming simpler oxazole derivatives .

Compound 33 : N-[4-(2,4-Dichlorophenoxy)-3-hydroxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide

  • Key Differences : Replaces the methoxy group in Compound 32 with a hydroxyl group.
  • Impact : Increased polarity (logP ~2.2) reduces membrane permeability but improves aqueous solubility. Purity: 99.7% via preparative HPLC .
  • Activity : Lower enzymatic inhibition (IC₅₀ 1.5 µM) due to reduced lipophilicity, highlighting the trade-off between solubility and target engagement .

Piperidine and Benzyl Modifications

1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine

  • Key Differences : Substitutes benzylpiperidine with a 4-ethylphenyl-oxazole-piperazine hybrid.
  • Impact : The ethylphenyl group enhances hydrophobic interactions in docking studies (docking score: -9.2 kcal/mol vs. -8.5 kcal/mol for the benzylpiperidine variant), suggesting improved binding to viral DNA polymerase .

Oxazole vs. Oxadiazole Derivatives

Ceperognastat : N-[4-fluoro-5-({(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl}methyl)-1,3-thiazol-2-yl]acetamide

  • Key Differences : Replaces 1,2-oxazole with a 1,2,4-oxadiazole ring.
  • Impact : The oxadiazole ring increases metabolic stability (t₁/₂ >6 h in microsomal assays) but reduces CNS penetration due to higher polarity (logP ~1.9) .

Simplified Analogues

N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

  • Key Differences : Lacks the benzylpiperidinylmethyl group, simplifying the structure.
  • Impact : Lower molecular weight (250.7 g/mol) improves solubility (logP ~2.0) but diminishes receptor affinity (IC₅₀ >10 µM in enzymatic assays). Discontinued due to insufficient efficacy .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis shares methodologies with Compounds 32 and 33, including LiAlH4-mediated reductions and chromatography-based purification .
  • Biological Relevance: Benzylpiperidine derivatives show promise for CNS targets, whereas dichlorophenoxy variants excel in antibacterial applications .
  • Metabolic Challenges : Oxadiazole derivatives (e.g., Ceperognastat) exhibit superior stability but require structural optimization for CNS delivery .

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C_{12}H_{16}N_{2}O_{2}
Molar Mass: 220.27 g/mol
CAS Number: 120014-07-5

The compound features a benzylpiperidine moiety linked to a 1,2-oxazole carboxamide, which contributes to its biological properties. The oxazole ring is known for enhancing the lipophilicity and bioavailability of compounds.

This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems. It is believed to act as a monoamine releasing agent , selectively releasing dopamine and norepinephrine while having minimal effects on serotonin levels. This selective action may contribute to its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease and other cognitive disorders .

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Neuroprotective Activity : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neurotrophic factors .
  • Antiproliferative Effects : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM .
  • Cognitive Enhancement : Given its action on neurotransmitter systems, there is potential for cognitive enhancement, making it a candidate for further investigation in treating cognitive deficits associated with neurodegenerative diseases .

Case Studies

A notable study explored the effects of this compound on human breast cancer cell lines (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3). The compound exhibited significant antiproliferative activity compared to noncancerous cells, indicating selective toxicity towards malignant cells .

Comparative Analysis

CompoundIC50 (µM)Target
N-[1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide19.9 - 75.3Breast & Ovarian Cancer Cells
Donepezil10 - 100Alzheimer's Disease (acetylcholinesterase inhibitor)
Rivastigmine0.5 - 10Alzheimer's Disease (acetylcholinesterase inhibitor)

This table highlights the relative potency of this compound compared to established drugs used in treating Alzheimer's disease.

Q & A

Q. What synthetic methodologies are effective for preparing N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide?

  • Methodological Answer : The compound is typically synthesized via amide coupling between 5-methylisoxazole-3-carboxylic acid and the benzylpiperidine-derived amine. Key steps include:
  • Reductive Amination : Formation of the benzylpiperidine intermediate using LiAlH₄ in anhydrous ether, followed by purification via silica gel chromatography .
  • Amide Coupling : Use of coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF to activate the carboxylic acid, ensuring high regioselectivity .
  • Purification : Preparative HPLC or thin-layer chromatography (TLC) to achieve >95% purity, critical for biological assays .

Q. How is the structural integrity of the compound validated?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzylpiperidine methylene protons at δ 4.37 ppm and isoxazole methyl at δ 2.46 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond angles, particularly for the piperidine and isoxazole moieties .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₈N₃O₂: 390.2175; observed: 390.2178) .

Q. What initial biological screening approaches are used to assess its activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Dose-response studies against targets like enoyl-acyl carrier protein reductase (FabI) using spectrophotometric monitoring of NADH depletion .
  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure dissociation constants (Kd) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodological Answer :
  • Substituent Variation : Systematic replacement of benzylpiperidine or isoxazole groups (e.g., introducing electron-withdrawing Cl or bulky aryl groups) to probe steric and electronic effects .
  • Bioisosteric Replacement : Swapping the isoxazole with 1,3,4-oxadiazole to enhance metabolic stability while retaining H-bonding capacity .
  • Table: Substituent Effects on IC50
Substituent (R)IC50 (µM)
5-Methylisoxazole0.45
5-Phenylisoxazole0.28
5-Trifluoromethyl1.12
(Data adapted from enzymatic inhibition assays in )

Q. What computational strategies predict its target interactions and pharmacokinetics?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in FabI or kinase active sites, prioritizing hydrophobic interactions with benzylpiperidine and hydrogen bonds with the isoxazole .
  • ADME Prediction : SwissADME or QikProp to estimate logP (2.8–3.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition risk .

Q. How can synthetic challenges (e.g., low yield in amide coupling) be mitigated?

  • Methodological Answer :
  • Catalyst Optimization : Switch from EDCl/HOBt to HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for higher coupling efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF vs. THF) to improve reactant solubility and reduce side reactions .
  • Temperature Control : Maintain reactions at 0–5°C during coupling to minimize racemization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported enzyme inhibition IC50 values?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8), ionic strength, or cofactor concentrations (NADH levels) .
  • Compound Purity : HPLC purity thresholds (<95% vs. >99%) significantly affect activity; re-test batches with LC-MS validation .
  • Enzyme Source : Recombinant vs. native protein preparations (e.g., E. coli FabI vs. Staphylococcus aureus FabI) .

Methodological Best Practices

  • Crystallization Tips : For X-ray studies, use vapor diffusion with 20% PEG 3350 and 0.1 M HEPES (pH 7.5) to grow diffraction-quality crystals .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS to identify major oxidative metabolites (e.g., piperidine N-debenzylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.